molecular formula C21H20FN5O5 B2827451 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1052610-88-4

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2827451
CAS RN: 1052610-88-4
M. Wt: 441.419
InChI Key: KHNYNZVOVSLORG-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20FN5O5 and its molecular weight is 441.419. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • Synthesis of Erythrinanes

    A study reported the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes, highlighting a synthetic route that could be relevant for the synthesis or modification of complex molecules like the specified compound (Shiho Chikaoka et al., 2003).

  • Isostructural Characterization

    Research on the synthesis and structural characterization of isostructural compounds involving fluorophenyl and triazol moieties could inform on methods to elucidate the structure and properties of similarly complex molecules (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Antiproliferative Evaluation

  • Antiproliferative Agents: A study on the synthesis and evaluation of triazole–isoindoline hybrids bearing a trimethoxyphenyl moiety against cancer cell lines provides a potential application area for similar compounds in cancer research. Some synthesized compounds showed significant potency, indicating the potential therapeutic value of complex molecules with similar structures (Qiu Li et al., 2018).

Novel Synthetic Routes and Applications

  • Silylation of Acetamides: Research on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes leading to heterocycles with potential applications in material science or as intermediates in organic synthesis might offer insights into synthetic strategies that could be applicable to the target compound (N. Lazareva et al., 2017).

properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O5/c1-11-4-5-12(8-14(11)22)23-17(28)10-26-19-18(24-25-26)20(29)27(21(19)30)13-6-7-15(31-2)16(9-13)32-3/h4-9,18-19H,10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNYNZVOVSLORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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